molecular formula C7H12O4 B6251700 (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid CAS No. 65527-90-4

(2S)-4-ethoxy-2-methyl-4-oxobutanoic acid

Cat. No.: B6251700
CAS No.: 65527-90-4
M. Wt: 160.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4-Ethoxy-2-methyl-4-oxobutanoic acid is an organic compound with a molecular formula of C7H12O4. This compound is characterized by its ethoxy group attached to the second carbon of a butanoic acid backbone, with a methyl group and a ketone functional group on the fourth carbon. It is a chiral molecule, with the (2S) configuration indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid typically involves the esterification of a suitable precursor, followed by selective oxidation and hydrolysis steps. One common method includes the reaction of ethyl acetoacetate with a methylating agent under basic conditions to introduce the methyl group. This is followed by oxidation to form the ketone and subsequent hydrolysis to yield the final acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, from esterification to final hydrolysis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-4-Ethoxy-2-methyl-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.

    Industry: Used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid involves its interaction with various molecular targets, depending on its application. In biological systems, it may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. The presence of the ketone and ethoxy groups allows it to participate in hydrogen bonding and other interactions critical for its activity.

Comparison with Similar Compounds

    (2S)-2-Hydroxy-4-methylpentanoic acid: Similar in structure but with a hydroxyl group instead of a ketone.

    (2S)-4-Methoxy-2-methyl-4-oxobutanoic acid: Similar but with a methoxy group instead of an ethoxy group.

Uniqueness: (2S)-4-Ethoxy-2-methyl-4-oxobutanoic acid is unique due to its specific combination of functional groups and chiral center, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

65527-90-4

Molecular Formula

C7H12O4

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.